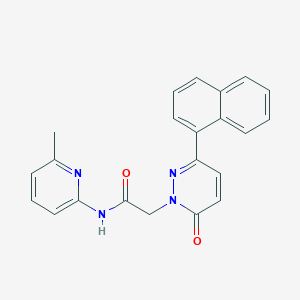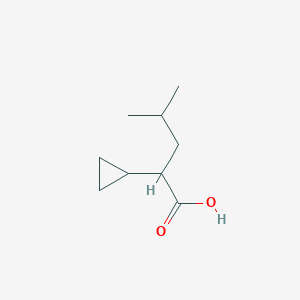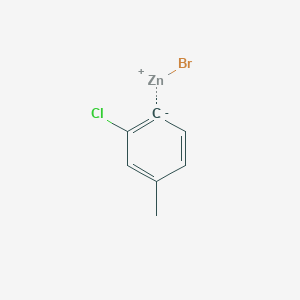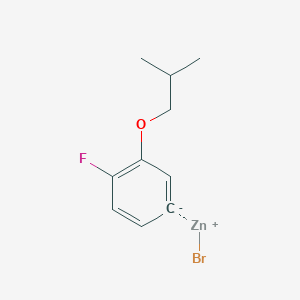![molecular formula C10H12ClN3 B14884051 4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the chloromethylation of a pyrazolo[3,4-b]pyridine derivative. One common method involves the reaction of 4-methylpyrazolo[3,4-b]pyridine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazolo[3,4-b]pyridine core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives of the pyrazolo[3,4-b]pyridine core.
科学的研究の応用
4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
4-(chloromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, making it less complex and potentially less versatile.
4-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar but with fewer methyl groups, which may affect its reactivity and applications.
Uniqueness
4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and the pyrazolo[3,4-b]pyridine core enhances its potential for diverse chemical reactions and applications in various fields.
特性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
4-(chloromethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H12ClN3/c1-6-4-8(5-11)9-7(2)13-14(3)10(9)12-6/h4H,5H2,1-3H3 |
InChIキー |
PKHMXJCWNSJYAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)



![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)




![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
